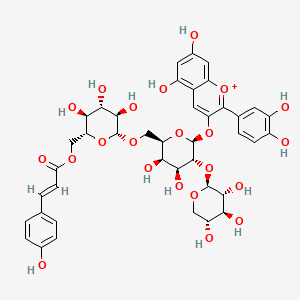
N-(cyclopropylmethyl)-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-3-nitroaniline is an organic compound characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of a 3-nitroaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-nitroaniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Alkylation: The 3-nitroaniline is then alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Utilizing continuous flow reactors for the nitration step to ensure better control over reaction conditions and improved safety.
Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Reduction: N-(cyclopropylmethyl)-3-aminoaniline.
Substitution: Depending on the nucleophile, various substituted anilines can be formed.
Scientific Research Applications
N-(cyclopropylmethyl)-3-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, particularly those targeting neurological pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-3-nitroaniline exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with specific receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
N-(cyclopropylmethyl)-3-nitroaniline can be compared with other nitroaniline derivatives:
N-(methyl)-3-nitroaniline: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
N-(cyclopropylmethyl)-4-nitroaniline: The nitro group is positioned differently, affecting the compound’s reactivity and applications.
N-(cyclopropylmethyl)-2-nitroaniline: Similar structure but with the nitro group in the ortho position, leading to distinct chemical behavior.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-nitroaniline |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-9(6-10)11-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |
InChI Key |
QWRXMOJOTLCPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B12097747.png)

![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)
![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)

![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)



![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)


